5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole is a chemical compound with the CAS Number: 1073354-91-2. It has a molecular weight of 261.15 and its IUPAC name is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-5-6-11-10(7-9)15-8-18-11/h5-8H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical and Chemical Properties Analysis
This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole and its derivatives have been extensively studied for their synthesis and structural properties. These compounds, being boric acid ester intermediates with benzene rings, are obtained through multi-step substitution reactions. The structures of these compounds are confirmed through various spectroscopic techniques like FTIR, NMR spectroscopy, and mass spectrometry. Additionally, X-ray diffraction is used to measure single crystals of the compounds, providing crystallographic and conformational analyses. The molecular structures are further calculated using density functional theory (DFT), and the results show that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction. This highlights the intricate nature and detailed analysis required in understanding the molecular framework and properties of these compounds (Huang et al., 2021).
Physicochemical Properties and Molecular Orbitals
The molecular electrostatic potential and frontier molecular orbitals of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are also investigated using DFT. These studies reveal some physicochemical properties of the compounds, providing insights into their potential applications in various fields of scientific research. The analysis of molecular orbitals and electrostatic potential contributes to a deeper understanding of the reactivity and interaction of these molecules with other substances (Huang et al., 2021).
Application in Synthesis of Other Compounds
These compounds are pivotal intermediates in synthesizing other complex molecules. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives. The synthesis of such intermediates involves substitution reactions, and their structures are confirmed through various spectroscopic methods and X-ray diffraction. These intermediates are crucial for developing more complex molecules, demonstrating the versatile applications of this compound in scientific research (Ye et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statement is H319, which indicates that it causes serious eye irritation. The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity .
Biochemical Pathways
The borylation process can potentially affect a wide range of biochemical pathways, particularly those involving alkylbenzenes .
Result of Action
The borylation process can potentially alter the chemical properties and reactivity of the target molecules, which could have various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . These factors could include temperature, pH, and the presence of other chemicals or compounds.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-5-6-11-9(7-10)8-15-18-11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFCFYWWHGSIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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